molecular formula C7H11N3O B12856207 1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine

Cat. No.: B12856207
M. Wt: 153.18 g/mol
InChI Key: DWPXCRKBWXHMPI-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-diazopyrrolidones with dimethyl acetylenedicarboxylate in the presence of a solvent like benzene at elevated temperatures (around 70°C). This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, leading to the formation of the desired tetrahydropyrazolo compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts can also be tailored to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: Another heterocyclic compound with a similar fused ring system.

    4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidine: Shares structural similarities and is used in similar applications.

Uniqueness

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine is unique due to its specific arrangement of nitrogen and oxygen atoms within the fused ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1,7-dimethyl-5,6-dihydropyrazolo[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H11N3O/c1-9-3-4-11-6-5-8-10(2)7(6)9/h5H,3-4H2,1-2H3

InChI Key

DWPXCRKBWXHMPI-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1N(N=C2)C

Origin of Product

United States

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